[(2-Fluorobenzyl)sulfanyl]acetic acid
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Overview
Description
[(2-Fluorobenzyl)sulfanyl]acetic acid is an organic compound with the molecular formula C9H9FO2S and a molecular weight of 200.23 g/mol. This compound features a fluorobenzyl group attached to a sulfanylacetic acid moiety, making it a unique structure in organic chemistry.
Mechanism of Action
Target of Action
The primary target of [(2-Fluorobenzyl)sulfanyl]acetic acid is bacterial strains such as Pseudomonas syringae pv. actinidiae , Xanthomonas oryzae pv. oryzae , and Xanthomonas axonopodis pv. citri . These bacteria are known to cause diseases in plants, leading to significant economic losses .
Mode of Action
It is known that the compound demonstrates significant inhibitory activity against the aforementioned bacterial strains . This suggests that the compound may interact with specific bacterial proteins or enzymes, disrupting their normal function and thereby inhibiting bacterial growth.
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . This is evidenced by the compound’s significant inhibitory activity against specific bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Fluorobenzyl)sulfanyl]acetic acid typically involves the reaction of 2-fluorobenzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of thioglycolic acid attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Fluorobenzyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
[(2-Fluorobenzyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
[(2-Chloro-6-fluorobenzyl)sulfanyl]acetic acid: Similar structure but with a chlorine atom in place of one hydrogen atom.
Indole-3-acetic acid derivatives: These compounds share a similar acetic acid moiety and have been studied for their biological activities.
Uniqueness
[(2-Fluorobenzyl)sulfanyl]acetic acid is unique due to the presence of both a fluorobenzyl group and a sulfanylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYYOCFFKHMWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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